Benzoxazole, 5-(ethylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

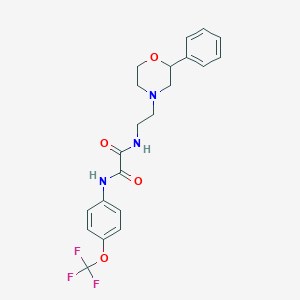

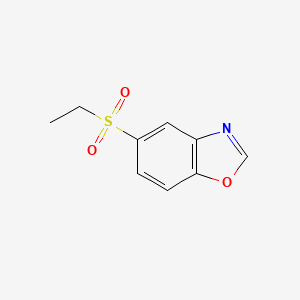

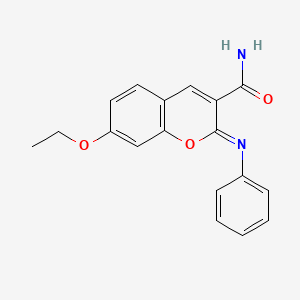

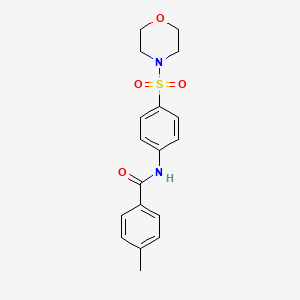

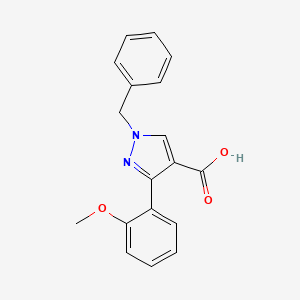

“Benzoxazole, 5-(ethylsulfonyl)-” is a heterocyclic compound that contains an oxygen-nitrogen ring with a sulfone group and an ethyl group attached. Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using different pathways . For instance, the synthesis of benzoxazole derivatives was reported using a Brønsted acidic ionic liquid gel catalyst in solvent-free conditions for the condensation and aromatization of 2-aminophenol and aldehydes .Molecular Structure Analysis

Benzoxazoles are heterocyclic compounds that contain fused benzene and oxazole rings . They are structural isosteres of natural nucleotides which can easily interact with biopolymers .Wissenschaftliche Forschungsanwendungen

Pharmacological Profiling and Synthesis

5-(Ethylsulfonyl)-2-(naphthalen-2-yl)benzo[d]oxazole (ezutromid, 1) has been explored for its pharmacological properties, particularly as a utrophin modulator for Duchenne Muscular Dystrophy treatment. This compound undergoes hepatic oxidation, resulting in major metabolites after oral administration. Its structural elucidation, chemical synthesis, metabolic pathway, and preliminary toxicological profile have been detailed (Chatzopoulou et al., 2019).

Light Harvesting and Antimicrobial Activities

Several benzoxazole compounds, including variations of 5-(ethylsulfonyl)-benzoxazole, have been synthesized and analyzed for their potential in light harvesting applications. These compounds could play a role in the development of new Dye-Sensitized Solar Cells (DSSC's) and also exhibit potential as novel inhibitor molecules of the Topoisomerase II enzyme (Mary et al., 2019).

Antimicrobial Evaluation

Benzoxazole derivatives, including 5-(ethylsulfonyl)-benzoxazole variants, have been synthesized and evaluated for their antimicrobial activities against a range of microorganisms. Some of these compounds have shown significant antimycobacterial activity, suggesting their use as scaffolds in new drug designs (Ertan-Bolelli et al., 2016).

Vibrational Spectroscopic Investigations

The molecular structure, vibrational wavenumbers, and corresponding vibrational assignments of 5-ethylsulfonyl-2-(p-aminophenyl)benzoxazole have been explored through spectroscopic studies. These studies provide insights into the molecular interactions and potential applications in various fields like materials science and drug design (ShanaParveen et al., 2016).

Antioxidant and Anti-diabetic Evaluation

Benzoxazole derivatives, including 5-ethylsulfonyl variants, have been synthesized and evaluated for their in vitro antioxidant and anti-diabetic properties. These studies offer a foundation for further exploration of these compounds in pharmaceutical applications (Rodrigues et al., 2021).

Photosensitive Polymer Applications

The development of photosensitive poly(benzoxazole) precursors using 5-ethylsulfonyl-benzoxazole derivatives has been explored. This research contributes to the advancement of materials science, specifically in the creation of light-sensitive polymers (Ebara et al., 2002).

Safety and Hazards

Zukünftige Richtungen

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The future directions of “Benzoxazole, 5-(ethylsulfonyl)-” could involve further exploration of its biological activities and development of new synthetic strategies .

Wirkmechanismus

Target of Action

Benzoxazole derivatives, including “5-(ethanesulfonyl)-1,3-benzoxazole”, are known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , among others. These targets play crucial roles in cellular processes, and their inhibition or activation can lead to significant changes in cellular function.

Mode of Action

The interaction of “5-(ethanesulfonyl)-1,3-benzoxazole” with its targets results in changes in the activity of these targets. For instance, some benzoxazole derivatives have been found to inhibit DNA topoisomerases , which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to the prevention of cancer cell proliferation.

Biochemical Pathways

Given the targets of benzoxazole derivatives, it is likely that they affect pathways related to cell proliferation, inflammation, and other disease-related processes

Pharmacokinetics

The pharmacokinetics of similar benzoxazole derivatives have been studied . These studies can provide insights into the likely ADME properties of “5-(ethanesulfonyl)-1,3-benzoxazole”.

Result of Action

The molecular and cellular effects of “5-(ethanesulfonyl)-1,3-benzoxazole” are likely to be dependent on its mode of action and the specific targets it interacts with. Given its potential targets, this compound may have anti-cancer, anti-inflammatory, and other pharmacological effects . .

Eigenschaften

IUPAC Name |

5-ethylsulfonyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJKSWKTTYHJNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2403855.png)

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2403862.png)